

Quazolast: Application in Passive Cutaneous Anaphylaxis (PCA) Assays

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Compound of Interest

Compound Name: Quazolast

Cat. No.: B1678629

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Application Notes and Protocols

Introduction

Quazolast is a potent mast cell stabilizer that has demonstrated significant efficacy in the inhibition of allergic reactions. This document provides detailed application notes and protocols for the use of **Quazolast** in passive cutaneous anaphylaxis (PCA) assays, a widely used in vivo model for studying Type I hypersensitivity reactions and for evaluating the efficacy of anti-allergic compounds.

Passive cutaneous anaphylaxis is an animal model that mimics the localized allergic reactions observed in humans. The assay involves the passive sensitization of skin with IgE antibodies followed by an intravenous challenge with a specific antigen, leading to localized mast cell degranulation and a measurable inflammatory response. **Quazolast** has been shown to be a potent inhibitor of this response, making it a valuable tool for allergy and immunology research.

Mechanism of Action

Quazolast exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators that are responsible for the symptoms of allergic reactions. While the precise molecular mechanism is not fully elucidated, it is understood that upon allergen-induced cross-linking of IgE receptors (FcεRI) on the surface of

mast cells, a complex signaling cascade is initiated. This cascade leads to an influx of calcium ions (Ca^{2+}) into the cell, a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. Mast cell stabilizers like **Quazolast** are thought to interfere with this process, potentially by modulating calcium channels or other key signaling molecules involved in degranulation.

Quantitative Data

The following tables summarize the quantitative data regarding the potency of **Quazolast** in inhibiting mast cell degranulation and the passive cutaneous anaphylaxis reaction.

Table 1: In Vitro Potency of **Quazolast** in Rat Mast Cell (RMC) Assay^[1]

Compound	IC50 (μM)	Relative Potency vs. DSCG
Quazolast	0.3	10x
Disodium Cromoglycate (DSCG)	3.0	1x

IC50: The concentration of the compound that inhibits 50% of the histamine release from rat mast cells in vitro.

Table 2: In Vivo Efficacy of **Quazolast** in Rat Passive Cutaneous Anaphylaxis (PCA) Assay^[1]

Compound	Route of Administration	ED50 (mg/kg)	Relative Potency vs. DSCG (i.p.)
Quazolast	Intraperitoneal (i.p.)	0.1	60x
Quazolast	Oral	0.5	-
Disodium Cromoglycate (DSCG)	Intraperitoneal (i.p.)	6.0	1x

ED50: The dose of the compound that produces 50% of the maximal inhibitory effect on the PCA reaction in rats.

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Assay Protocol in Rats

This protocol provides a general framework for conducting a PCA assay to evaluate the efficacy of **Quazolast**. Specific parameters may need to be optimized for individual experimental setups.

Materials:

- Animals: Male Wistar rats (200-250 g)
- Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE antibody
- Antigen: Dinitrophenyl-human serum albumin (DNP-HSA)
- Test Compound: **Quazolast**
- Vehicle: Appropriate vehicle for **Quazolast** (e.g., saline, PBS with a small percentage of a solubilizing agent)
- Positive Control: Disodium Cromoglycate (DSCG)
- Dye: Evans blue dye (1% in sterile saline)
- Anesthetic: (e.g., isoflurane, ketamine/xylazine)
- Equipment: Syringes, needles (27G and 30G), animal clippers, calipers or ear punch for measuring ear swelling, spectrophotometer.

Procedure:

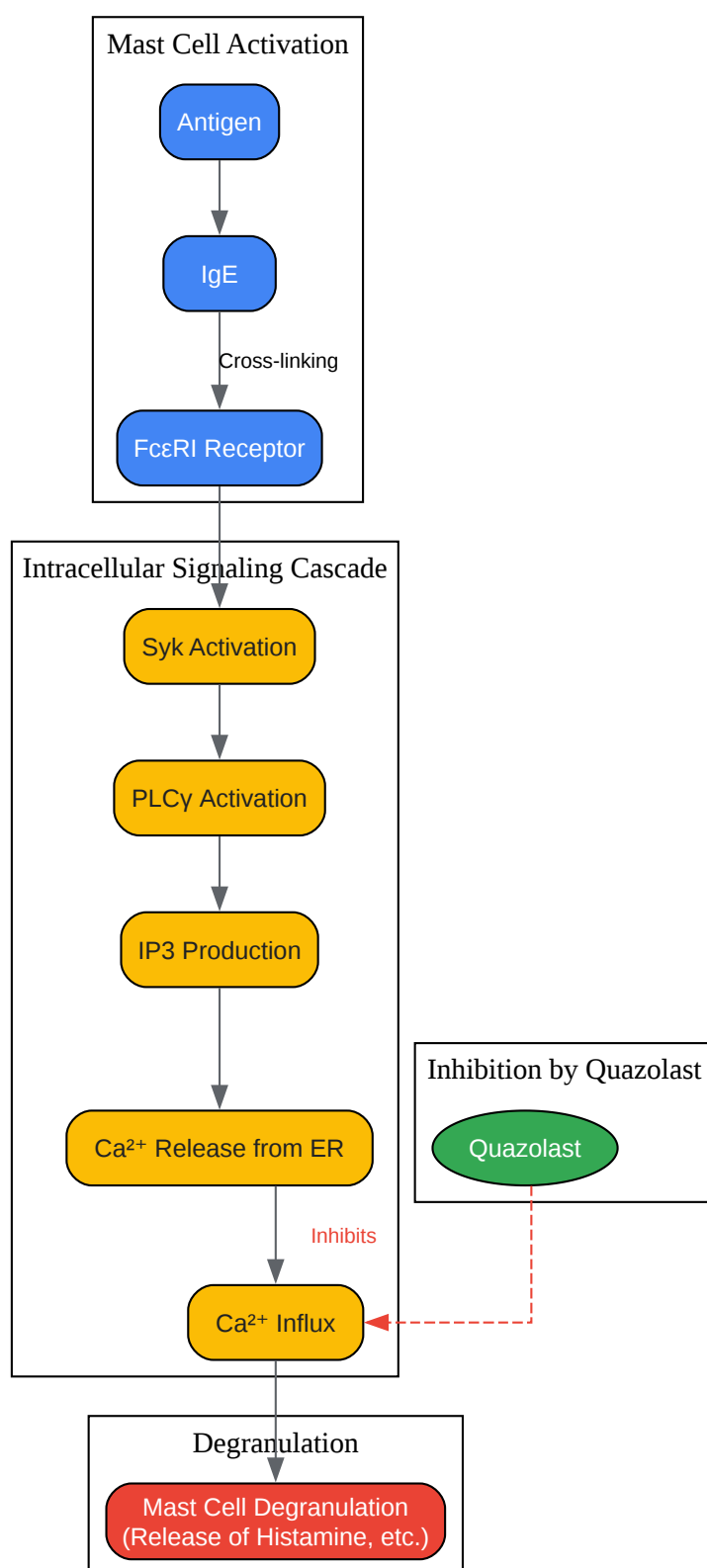
- Sensitization:
 - Anesthetize the rats.
 - Shave a small area on the dorsal skin of each rat.

- Intradermally inject a specific, predetermined amount of anti-DNP IgE antibody into two to four sites on the shaved dorsal skin. The volume of injection should be small (e.g., 20-50 μL).
- Allow a sensitization period of 24 to 48 hours.
- Compound Administration:
 - Prepare different doses of **Quazolast** in the chosen vehicle.
 - Administer **Quazolast** (e.g., intraperitoneally or orally) at a specified time before the antigen challenge (e.g., 30 minutes to 1 hour).
 - Administer the vehicle to the control group and the positive control (DSCG) to another group.
- Antigen Challenge and Measurement of Response:
 - Shortly after compound administration, intravenously inject a mixture of DNP-HSA and Evans blue dye into the tail vein of the rats. A typical dose would be 1 mg of DNP-HSA and 0.5 mL of 1% Evans blue per rat.
 - The Evans blue dye will extravasate at the sites of the allergic reaction due to increased vascular permeability.
 - After a set period (e.g., 20-30 minutes), euthanize the animals.
 - Excise the skin sites that were injected with the antibody.
 - The intensity of the blue color at the injection site is proportional to the severity of the PCA reaction. This can be quantified by:
 - Visual scoring: Assigning a score based on the diameter and intensity of the blue spot.
 - Dye extraction: The excised skin can be incubated in a solvent (e.g., formamide or potassium hydroxide) to extract the Evans blue dye. The absorbance of the extracted dye is then measured using a spectrophotometer at a specific wavelength (e.g., 620 nm). The amount of dye is directly proportional to the extent of the vascular leakage.

- Data Analysis:
 - Calculate the percentage inhibition of the PCA reaction for each dose of **Quazolast** compared to the vehicle control group.
 - Plot a dose-response curve and determine the ED50 value.

Visualizations





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References

- 1. Quazolast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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